molecular formula C25H23NO5 B14072151 Benzamide, N,N-bis[2-(benzoyloxy)ethyl]- CAS No. 10135-43-0

Benzamide, N,N-bis[2-(benzoyloxy)ethyl]-

Cat. No.: B14072151
CAS No.: 10135-43-0
M. Wt: 417.5 g/mol
InChI Key: JDRGIXZFDKMSDR-UHFFFAOYSA-N
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Description

Benzamide, N,N-bis[2-(benzoyloxy)ethyl]-: is an organic compound that belongs to the class of benzamides. It is characterized by the presence of two benzoyloxyethyl groups attached to the nitrogen atom of the benzamide structure. This compound is known for its applications in various fields, including pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N-bis[2-(benzoyloxy)ethyl]- typically involves the reaction of benzamide with benzoyloxyethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyloxyethyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of Benzamide, N,N-bis[2-(benzoyloxy)ethyl]- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzamide, N,N-bis[2-(benzoyloxy)ethyl]- can undergo oxidation reactions to form corresponding benzoyloxyethyl derivatives.

    Reduction: Reduction of this compound can lead to the formation of amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzoyloxyethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Benzoyloxyethyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzamide, N,N-bis[2-(benzoyloxy)ethyl]- is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the development of new materials with specific properties.

Biology: In biological research, this compound is used to study enzyme interactions and protein binding. It can act as a ligand in various biochemical assays.

Medicine: Benzamide derivatives are known for their pharmacological properties. This compound is investigated for its potential use in developing new drugs, particularly in the treatment of neurological disorders and cancer.

Industry: In the industrial sector, Benzamide, N,N-bis[2-(benzoyloxy)ethyl]- is used in the production of polymers and resins. It is also used as a stabilizer in certain chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N,N-bis[2-(benzoyloxy)ethyl]- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity. The benzoyloxyethyl groups enhance its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions.

Comparison with Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-(benzoyloxy)benzamide: A compound with a single benzoyloxy group.

    N,N-dibenzoylbenzamide: A compound with two benzoyl groups attached to the nitrogen atom.

Uniqueness: Benzamide, N,N-bis[2-(benzoyloxy)ethyl]- is unique due to the presence of two benzoyloxyethyl groups, which confer distinct chemical and biological properties. This makes it more versatile in various applications compared to its simpler counterparts.

Properties

CAS No.

10135-43-0

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

2-[benzoyl(2-benzoyloxyethyl)amino]ethyl benzoate

InChI

InChI=1S/C25H23NO5/c27-23(20-10-4-1-5-11-20)26(16-18-30-24(28)21-12-6-2-7-13-21)17-19-31-25(29)22-14-8-3-9-15-22/h1-15H,16-19H2

InChI Key

JDRGIXZFDKMSDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CCOC(=O)C2=CC=CC=C2)CCOC(=O)C3=CC=CC=C3

Origin of Product

United States

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